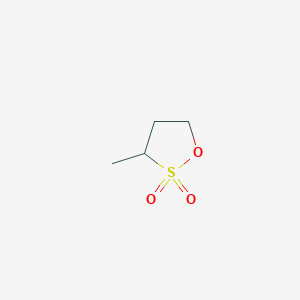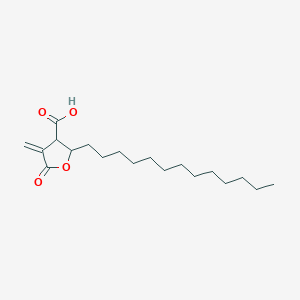
Protolichesterinic acid
Übersicht
Beschreibung
Protolichesterinic acid is a gamma-lactone . It is a natural product found in Nephromopsis stracheyi, Parmotrema reticulatum, and other organisms .
Chemical Reactions Analysis
Protolichesterinic acid has been found to inhibit oxidative phosphorylation and is processed via the mercapturic pathway in cancer cells . This process consumes glutathione, but glutathione levels were increased after 24 hours of exposure to Protolichesterinic acid, implying enhanced synthesis . The most marked effect was on mitochondrial structure and metabolic function .Wissenschaftliche Forschungsanwendungen
Therapeutic Efficacy in Fungal Infections
Protolichesterinic Acid has shown therapeutic efficacy in a murine model of oropharyngeal candidiasis (OPC), supporting CBS as a potential therapeutic target for fighting fungal infections .
Reduction of LRRC8A Expression
Protolichesterinic Acid, when isolated from the lichen Cetraria islandica, has been found to reduce LRRC8A expression . LRRC8A is a protein that is part of the volume-regulated anion channel (VRAC), which plays a crucial role in cell volume regulation. This could have potential implications in the treatment of diseases related to cell volume dysregulation .
Inhibition of Volume-Sensitive Release of Organic Osmolytes
In addition to reducing LRRC8A expression, Protolichesterinic Acid also inhibits the volume-sensitive release of organic osmolytes in human lung epithelial cancer cells . This could potentially be used in the treatment of lung cancer .
Wirkmechanismus
Target of Action
Protolichesterinic acid (PA) is a well-known lichen compound that has shown significant anti-proliferative effects against several cancer cell lines .
Mode of Action
The mode of action of PA involves inducing apoptosis in cells via the enhanced accumulation of intracellular reactive oxygen species (ROS) and mitochondrial damage . This leads to cell death, particularly in Candida tropicalis . The rise in ROS is due to the dysfunction of mitochondria caused by PA .
Biochemical Pathways
The secondary metabolites in lichens, including PA, are derived from three chemical pathways: the acetate-polymalonate pathway, the shikimic acid pathway, and the mevalonic acid pathway
Pharmacokinetics
It’s known that pa is metabolically processed and expelled from cells via the mercapturic pathway, which consumes glutathione . This leads indirectly to increased glutathione levels with minimal effects on redox balance .
Result of Action
The result of PA’s action is the induction of apoptosis in cells, leading to cell death . This is evidenced by the enhanced accumulation of intracellular ROS and mitochondrial damage . In in vivo tests, PA significantly enhanced the survival of C. tropicalis infected Caenorhabditis elegans .
Action Environment
It’s known that lichens, including those that produce pa, are outstandingly successful organisms that exploit a wide range of habitats throughout the world . This suggests that PA may be stable and effective in various environmental conditions.
Eigenschaften
IUPAC Name |
4-methylidene-5-oxo-2-tridecyloxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-17(18(20)21)15(2)19(22)23-16/h16-17H,2-14H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYZDHVPSZCEEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40932417 | |
| Record name | 4-Methylidene-5-oxo-2-tridecyloxolane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40932417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Protolichesterinic acid | |
CAS RN |
1448-96-0, 17002-28-7 | |
| Record name | d-Protolichesterinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249983 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-tridecyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231389 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | d-Protolichesterinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5900 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methylidene-5-oxo-2-tridecyloxolane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40932417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




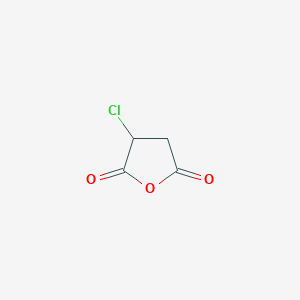

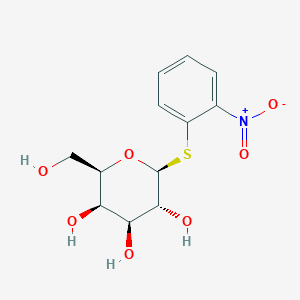

![(4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate](/img/structure/B72993.png)


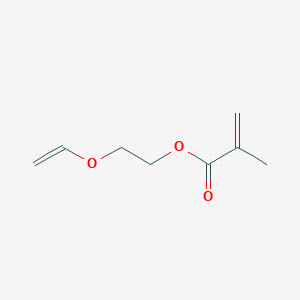

![N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B73001.png)
